1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199900
InChI: InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H14F2O4
Molecular Weight: 248.22 g/mol

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid

CAS No.:

Cat. No.: VC18199900

Molecular Formula: C11H14F2O4

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid -

Specification

Molecular Formula C11H14F2O4
Molecular Weight 248.22 g/mol
IUPAC Name 2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid
Standard InChI InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15)
Standard InChI Key HEKCAHNGFSSPFV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s defining feature is its spiro[2.5]octane skeleton, where a cyclopropane ring shares a single carbon atom with a cyclohexane ring. This arrangement imposes significant steric strain, which is partially alleviated by the electron-withdrawing difluoro (-F₂) and methoxycarbonyl (-COOMe) groups at the 1- and 2-positions, respectively. The 6-carboxylic acid (-COOH) group introduces a polar moiety, enhancing solubility in aqueous environments.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₄F₂O₄
Molecular Weight248.22 g/mol
IUPAC Name2,2-Difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid
Canonical SMILESCOC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O
PubChem CID165703184

The InChIKey HEKCAHNGFSSPFV-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling precise database queries and molecular modeling.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

The synthesis of 1,1-difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves:

  • Spirocyclization: Formation of the spiro[2.5]octane core via intramolecular cyclopropanation.

  • Functionalization: Sequential introduction of fluorine and methoxycarbonyl groups.

  • Carboxylic Acid Formation: Hydrolysis of a precursor ester or nitrile group.

A representative approach, adapted from ethyl 1-oxaspiro[2.5]octane-6-carboxylate synthesis, employs trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) to generate the spirocyclic framework . Subsequent fluorination using reagents like Selectfluor® and esterification with methyl chloroformate could yield the target compound.

Table 2: Comparative Reaction Yields for Analogous Syntheses

Starting MaterialConditionsYield
Ethyl 4-oxocyclohexanecarboxylateDMSO, KOtBu, 20°C, 18h65%
Ethyl carbamateDMF, KOtBu, 130°C, 18h44–75%

Challenges in Fluorination

Introducing fluorine atoms to the spirocyclic core requires careful control of reaction conditions. Over-fluorination or ring-opening side reactions are common pitfalls. Recent advances in electrophilic fluorination using diaryliodonium salts may offer improved selectivity for this compound.

Physicochemical Properties

Solubility and Stability

The logP value (calculated) of 1.52 suggests moderate lipophilicity, balancing the hydrophobic spirocyclic core and hydrophilic carboxylic acid group. The compound is stable under ambient conditions but may degrade in strongly acidic or basic environments due to ester hydrolysis.

Crystallographic Insights

X-ray diffraction data for closely related spiro[2.5]octanes reveal bond lengths of 1.54 Å (C-C in cyclopropane) and dihedral angles of 112° between the fused rings. These structural parameters likely apply to the target compound, influencing its conformational flexibility.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s difluoro group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the spirocyclic core provides a rigid scaffold for designing kinase inhibitors or GPCR modulators. For example, similar structures have been explored as intermediates in antiviral agents targeting RNA-dependent RNA polymerases .

Research Gaps and Future Directions

Despite its synthetic utility, in vivo pharmacological data for this compound remain absent. Future studies should prioritize:

  • Toxicity profiling: Acute and chronic exposure effects in model organisms.

  • Structure-activity relationships: Modifying the spirocyclic core to optimize target binding.

  • Scalable synthesis: Developing cost-effective routes for kilogram-scale production .

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